![molecular formula C24H16Cl2N2O4 B15148210 Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene core substituted at the 1 and 6 positions with bis(4-chlorophenyl)carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] typically involves the reaction of naphthalene-1,6-diol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-1,6-diol and 4-chlorophenyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using a solvent such as dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Procedure: Naphthalene-1,6-diol is dissolved in the solvent, and 4-chlorophenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate].
Industrial Production Methods
Industrial production of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反应分析
Types of Reactions
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of naphthalene-1,6-dione derivatives.
Reduction: Reduction reactions can convert the carbamate groups into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Naphthalene-1,6-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- Naphthalene-1,4-diyl bis(4-methoxybenzenesulfonamide)
Uniqueness
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is unique due to its specific substitution pattern and the presence of 4-chlorophenyl carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C24H16Cl2N2O4 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
[5-[(4-chlorophenyl)carbamoyloxy]naphthalen-2-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-16-4-8-18(9-5-16)27-23(29)31-20-12-13-21-15(14-20)2-1-3-22(21)32-24(30)28-19-10-6-17(26)7-11-19/h1-14H,(H,27,29)(H,28,30) |
InChI 键 |
DVLKGFGCZYQSJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)OC(=O)NC3=CC=C(C=C3)Cl)C(=C1)OC(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
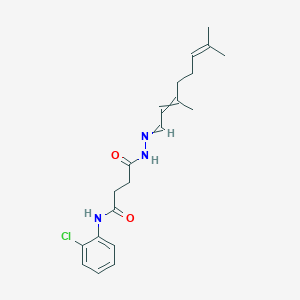
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)
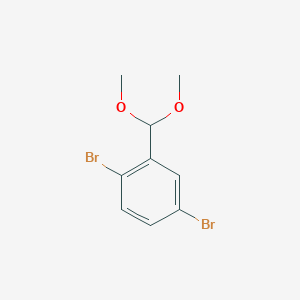
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
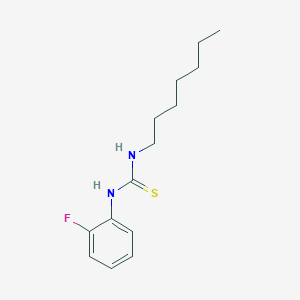
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
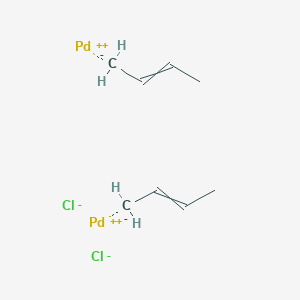
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
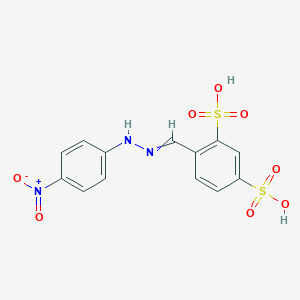
![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)

